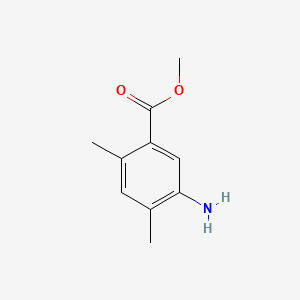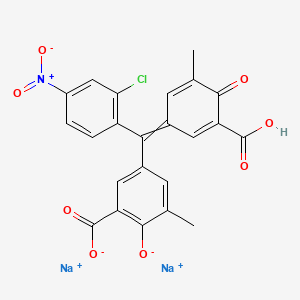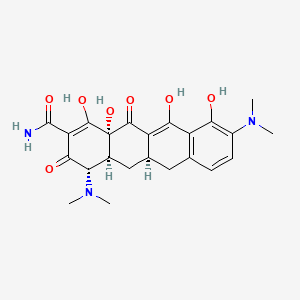
9-Minocycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Minocycline, also known as Minocycline, is a tetracycline antibiotic that fights bacteria in the body . It is used to treat many different bacterial infections, such as urinary tract infections, respiratory infections, skin infections, severe acne, chlamydia, tick fever, and others . It is also used for gonorrhoea, syphilis, and other infections as a second-line drug in those with a penicillin allergy .
Synthesis Analysis
Minocycline is a semi-synthetic derivative of the antibiotic tetracycline . A new polymorph of minocycline hydrochloride was prepared by means of the antisolvent effect caused by carbon dioxide . Minocycline recrystallized as a red crystalline hydrochloride salt, starting from solutions or suspensions containing CO2 .Molecular Structure Analysis
The molecular structure of minocycline presents relevant differences as shown by multinuclear solid-state NMR . The new polymorph (β-minocycline) revealed characteristic PXRD and FTIR patterns .Chemical Reactions Analysis
The new minocycline hydrochloride polymorph was prepared by means of the antisolvent effect caused by carbon dioxide . Minocycline recrystallized as a red crystalline hydrochloride salt, starting from solutions or suspensions containing CO2 .Physical And Chemical Properties Analysis
The new polymorph (β-minocycline) revealed characteristic PXRD and FTIR patterns and a high melting point (of 247 ºC) compared to the initial minocycline hydrochloride hydrates (α-minocycline) . Upon dissolution, the new polymorph showed full anti-microbial activity .Aplicaciones Científicas De Investigación
Neuroprotection and Treatment of Neurodegenerative Diseases : Minocycline has shown effectiveness in experimental models of various neurodegenerative conditions like Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury. Its neuroprotective effect is significant in ischaemia, traumatic brain injury, and neuropathic pain models (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).
Anti-inflammatory and Anti-apoptotic Activities : Minocycline exerts anti-inflammatory and anti-apoptotic effects, beneficial in conditions like dermatitis, periodontitis, atherosclerosis, and autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).
Cancer Treatment and Research : Minocycline has shown potential in inhibiting malignant cell growth and affecting cellular functions in cancer cells, such as in glioma (Zhu, Davis, & Kung, 2009).
Treatment of Central Nervous System Autoimmune Diseases : It has been used in experimental models to treat diseases like multiple sclerosis, showing potential to reduce CNS inflammation and disease activity (Hu et al., 2009).
Cardiac Protection : Minocycline has been explored for cardiac protection during ischemia/reperfusion injury, showing potential to reduce cardiac dysfunction and cell loss (Scarabelli et al., 2004).
Combating Viral Infections : Studies suggest its ability to inhibit the replication of viruses like the human immunodeficiency virus and protect against viral-induced neurological damage, as seen in Japanese encephalitis (Mishra & Basu, 2008).
Inhibiting Bone Resorption : Research indicates that minocycline could be beneficial in preventing bone loss, expanding its potential therapeutic applications beyond its traditional use (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).
Mecanismo De Acción
Safety and Hazards
Minocycline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-4,9-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDICDROJOLZHS-SEEQWMCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Minocycline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

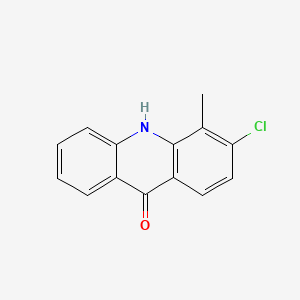
![2,3-Dithiabicyclo[2.2.1]heptan-7-ol,2,2-dioxide,syn-(9CI)](/img/no-structure.png)

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

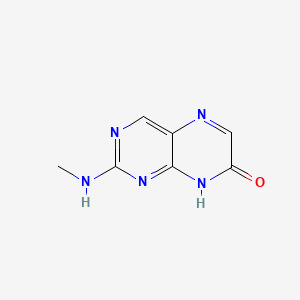
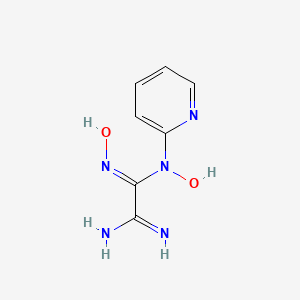
![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)
![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
